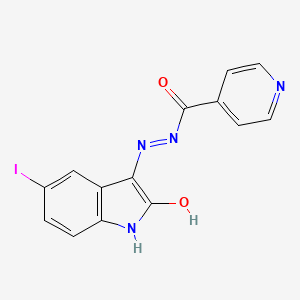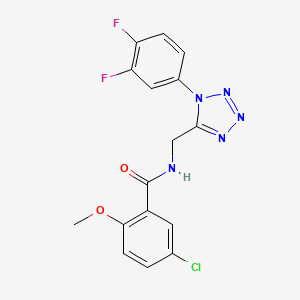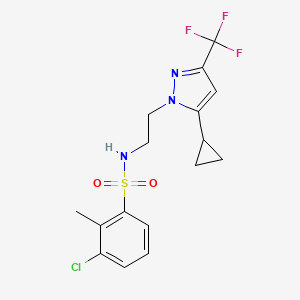
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione, also known as BML-210, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for the study of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune diseases. Another direction is to study its long-term effects in animal models and humans. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, the development of new analogs of this compound with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Synthesemethoden
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione can be synthesized by the reaction of 7-benzyl-1,3-dimethylxanthine with octylsulfanyl acetic anhydride in the presence of a base such as pyridine. The reaction yields the desired compound in good yield and purity. The structure of this compound was confirmed by NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Eigenschaften
CAS-Nummer |
374549-44-7 |
|---|---|
Molekularformel |
C22H30N4O2S |
Molekulargewicht |
414.57 |
IUPAC-Name |
7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
InChI-Schlüssel |
ICBLXYYBKTUEED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2855037.png)



![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)
